Linker Length and Spatial Control
2-(2-Boc-aminoethoxy)ethanol possesses a PEG2 spacer comprising two ethylene glycol units, resulting in a molecular weight of 205.25 g/mol and an estimated extended length of approximately 8-10 Å . In contrast, its direct higher homolog, Boc-NH-PEG3-OH (CAS 139115-92-7), contains three ethylene glycol units and has a molecular weight of 249.30 g/mol, corresponding to an extended length of roughly 12-14 Å . This 4-6 Å difference in linker length is significant in the context of PROTAC ternary complex formation, where optimal linker length is critical for bringing the E3 ligase and target protein into proximity for ubiquitination. Studies on PROTAC design have demonstrated that varying PEG linker length by a single ethylene glycol unit can alter degradation efficiency and selectivity [1].
vs PEG3 analog: MW 249, ~12–14 Å
| Evidence Dimension | Linker length and molecular weight |
|---|---|
| Target Compound Data | MW 205.25 g/mol; PEG2 (~8-10 Å extended length) |
| Comparator Or Baseline | Boc-NH-PEG3-OH: MW 249.30 g/mol; PEG3 (~12-14 Å extended length) |
| Quantified Difference | MW difference of 44.05 g/mol; length difference of ~4-6 Å |
| Conditions | Extended chain length estimation based on standard PEG bond lengths and angles |
Why This Matters
The shorter PEG2 spacer of 2-(2-Boc-aminoethoxy)ethanol provides a more compact linker geometry, which is advantageous when a minimal distance between conjugated moieties is required or when longer PEG linkers introduce excessive flexibility that reduces effective molarity in ternary complex formation.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Retrieved from https://ptc.bocsci.com/ View Source
